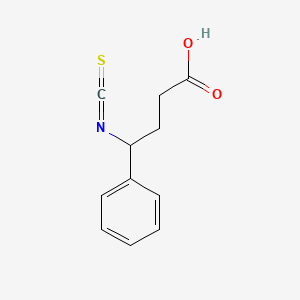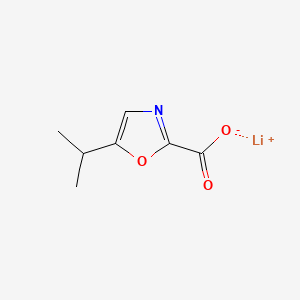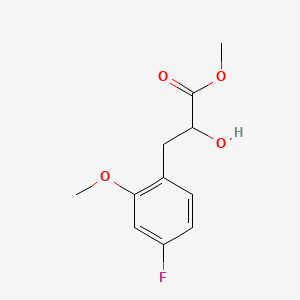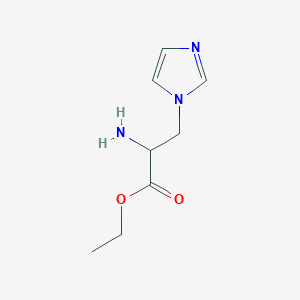![molecular formula C6H12ClNO2 B13548711 (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-6,8-dioxabicyclo[321]octan-4-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxygen bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride typically involves the formation of the bicyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the bicyclic core. The amine group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bicyclic structure may also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R,3S,4R,5R)-2,3,4-trihydroxy-N-octyl-6-oxa-8-azabicyclo[3.2.1]octane-8-carbothioamide: Another bicyclic compound with a similar core structure but different functional groups.
Cyclohexane derivatives: Compounds with a similar ring structure but lacking the oxygen bridge and amine group.
Uniqueness
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride is unique due to its specific combination of a bicyclic structure with an oxygen bridge and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C6H12ClNO2 |
|---|---|
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-2-1-4-3-8-6(5)9-4;/h4-6H,1-3,7H2;1H/t4-,5?,6+;/m0./s1 |
Clave InChI |
KXOXDCAYGUOTAX-RREKBYKESA-N |
SMILES isomérico |
C1CC([C@@H]2OC[C@H]1O2)N.Cl |
SMILES canónico |
C1CC(C2OCC1O2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Aminospiro[3.3]heptan-1-ol](/img/structure/B13548631.png)
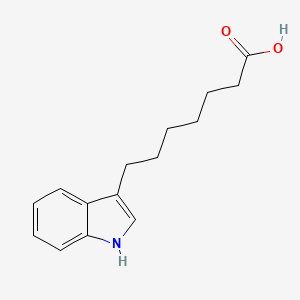
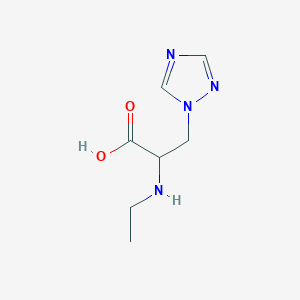
![2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13548642.png)
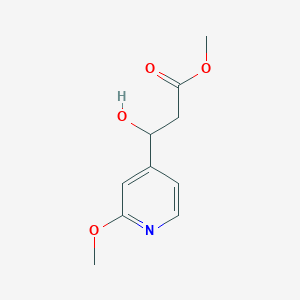
![1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one](/img/structure/B13548654.png)
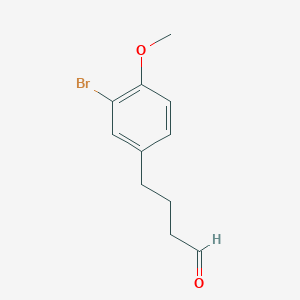
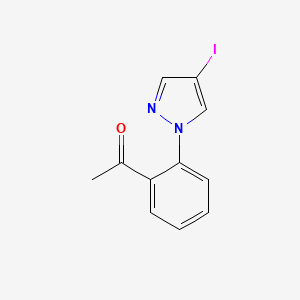
![N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13548668.png)
